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Compound of Interest

Compound Name:
1-Phenylpiperidine-2-carboxylic

acid

Cat. No.: B1359680 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Phenylpiperidine-2-carboxylic acid, a molecule of interest in medicinal chemistry and drug

development. Due to the limited availability of published experimental spectra for this specific

compound, this guide presents predicted spectroscopic data based on established principles of

Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry

(MS). Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-Phenylpiperidine-2-
carboxylic acid. These predictions are derived from the analysis of its structural features,

including the phenyl group, the piperidine ring, and the carboxylic acid moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS at 0 ppm)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10-12 Broad Singlet 1H COOH

~7.2-7.4 Multiplet 2H Phenyl H (meta)

~6.8-7.0 Multiplet 3H Phenyl H (ortho, para)

~3.5-3.7 Multiplet 1H Piperidine H2

~3.1-3.3 Multiplet 1H Piperidine H6 (eq)

~2.8-3.0 Multiplet 1H Piperidine H6 (ax)

~1.8-2.2 Multiplet 4H Piperidine H3, H5

~1.5-1.7 Multiplet 2H Piperidine H4

Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ, ppm) Assignment

~175-180 COOH

~145-150 Phenyl C1 (ipso)

~128-130 Phenyl C (meta)

~118-120 Phenyl C (para)

~115-117 Phenyl C (ortho)

~60-65 Piperidine C2

~50-55 Piperidine C6

~25-30 Piperidine C3

~20-25 Piperidine C5

~20-25 Piperidine C4

Infrared (IR) Spectroscopy
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Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad, Strong
O-H stretch (Carboxylic acid

dimer)

2850-3000 Medium
C-H stretch (Aromatic and

Aliphatic)

~1700-1725 Strong
C=O stretch (Carboxylic acid

dimer)

~1600, ~1490 Medium-Weak C=C stretch (Aromatic ring)

~1210-1320 Medium C-O stretch (Carboxylic acid)

690-770 Strong
C-H bend (Monosubstituted

benzene)

Mass Spectrometry (MS)
Predicted Mass Spectrometry Fragmentation

m/z Ion

205 [M]⁺ (Molecular Ion)

160 [M - COOH]⁺

77 [C₆H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy
A general procedure for acquiring ¹H and ¹³C NMR spectra of heterocyclic compounds like 1-
Phenylpiperidine-2-carboxylic acid is as follows:
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to

avoid signal overlap with the analyte.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or

higher).

¹H NMR Acquisition:

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

Use a standard pulse sequence (e.g., zg30).

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single

lines for each carbon.

A longer acquisition time and a higher number of scans are typically required due to the

lower natural abundance of ¹³C.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and integration of the signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy
For a solid sample such as a carboxylic acid, the following sample preparation techniques are

common for FT-IR analysis:
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KBr Pellet Method:

Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr,

~100-200 mg), which is transparent to infrared radiation.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Attenuated Total Reflectance (ATR) Method:

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Acquire the spectrum. This method requires minimal sample preparation.

Acquisition Parameters:

Spectral Range: Typically 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Scans: Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Background: A background spectrum of the empty sample compartment (or the ATR crystal)

should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
Analysis of an aromatic carboxylic acid can be performed using various mass spectrometry

techniques. A general procedure is outlined below:

Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or

Liquid Chromatography (LC-MS). For a relatively non-volatile compound like 1-
Phenylpiperidine-2-carboxylic acid, LC-MS is often preferred.
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Ionization: Electrospray ionization (ESI) is a common and suitable soft ionization technique

for this type of molecule, which can produce the protonated molecule [M+H]⁺ or the

deprotonated molecule [M-H]⁻. Electron ionization (EI) can also be used, which typically

results in more extensive fragmentation.

Mass Analyzer: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Fragmentation Analysis (MS/MS): To obtain structural information, tandem mass

spectrometry (MS/MS) can be performed. The molecular ion is selected and fragmented, and

the resulting fragment ions are analyzed to elucidate the structure.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of an

organic compound.
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General Workflow for Spectroscopic Analysis

Sample Preparation

Spectroscopic Techniques
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NMR Data Analysis
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(Functional Groups)
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(Molecular Weight, Fragmentation)

Structure Elucidation

Click to download full resolution via product page

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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